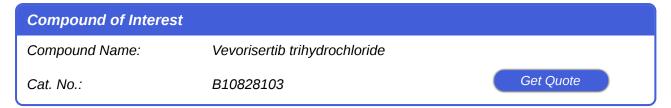


Vevorisertib Trihydrochloride: A Preclinical Data Summary and Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib trihydrochloride (also known as ARQ 751) is a potent and selective, orally active, allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.[1] This technical guide provides a comprehensive summary of the available preclinical data on **vevorisertib trihydrochloride**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for key assays.

Mechanism of Action

Vevorisertib trihydrochloride is a serine/threonine kinase inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with high potency.[1] By binding to the ATP-binding pocket of AKT, vevorisertib prevents its phosphorylation and activation, thereby inhibiting downstream signaling pathways crucial for cell growth, proliferation, survival, and metabolism.

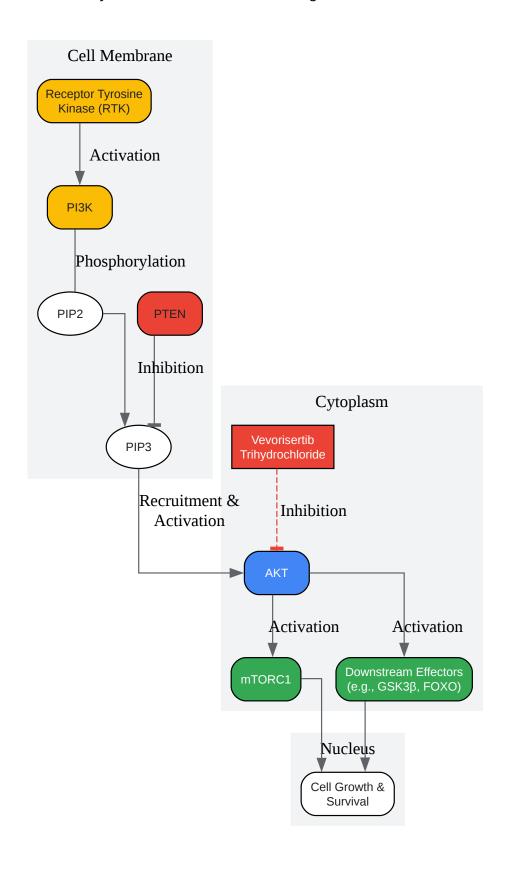
[2] The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.

Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is a critical regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits AKT to the cell membrane for its activation through phosphorylation. Activated AKT then modulates a



variety of downstream effectors to promote cell survival and proliferation. Vevorisertib's inhibition of AKT effectively blocks these downstream signals.





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Caption: Vevorisertib inhibits the PI3K/AKT/mTOR signaling pathway.

Quantitative Preclinical Data

The preclinical efficacy of **vevorisertib trihydrochloride** has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Potency and Efficacy

Target	Assay Type	Value	Reference
AKT1	IC50	0.55 nM	[1]
AKT2	IC50	0.81 nM	[1]
AKT3	IC50	1.31 nM	[1]
Wild-type AKT1	Kd	1.2 nM	[1]
Mutant AKT1-E17K	Kd	8.6 nM	[1]

Cell Line(s)	Assay	Effect	Reference
HCC cell lines (Hep3B, HepG2, HuH7, PLC/PRF)	Cell Viability	Dose-dependent inhibition of cell proliferation	[3][4][5]
293T cells transfected with AKT1-E17K	Western Blot	Suppression of pAKT(S473)	[1]

In Vivo Efficacy



Model Type	Cancer Type	Dosing Regimen	Tumor Growth Inhibition	Reference
Patient-Derived Xenograft (PDX)	Endometrial (AKT1-E17K mutant)	10-120 mg/kg	Dose-dependent	[1]
DEN-Induced Cirrhotic Rat Model	Hepatocellular Carcinoma	Not specified	Significant reduction in tumor size and number	[3][4][5]
DEN-Induced Cirrhotic Rat Model (with Sorafenib)	Hepatocellular Carcinoma	Not specified	49.4% reduction in tumor progression vs. 158.8% in control	[3][4][5]

Pharmacokinetic Parameters

Species	Parameter	Value	Reference
Not Specified	Plasma Half-life	4 to 5 hours	[1]
Human	Elimination Half-life	8.8 to 19.3 hours	[6][7]
Human	Time to Maximum Concentration (Tmax)	1 to 4 hours	[6][7]

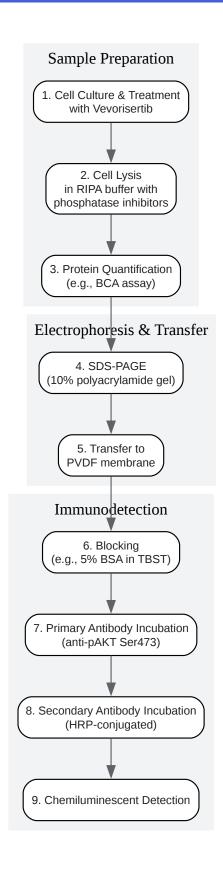
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of **vevorisertib trihydrochloride**.

Western Blot for Phospho-AKT (Ser473)

This protocol outlines the general steps for assessing the phosphorylation status of AKT at serine 473, a key marker of its activation.





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Caption: General workflow for Western blot analysis of pAKT (Ser473).



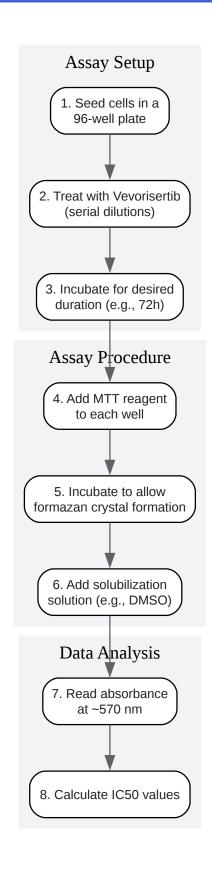
Protocol Details:

- Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of vevorisertib trihydrochloride or vehicle control for a specified duration.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[8]
- Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent nonspecific antibody binding.[9]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C with gentle agitation.[8][9]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
- Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[8] For loading control, the membrane can be stripped and re-probed for total AKT.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.





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Caption: General workflow for an MTT cell viability assay.



Protocol Details:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[10]
- Drug Treatment: Treat the cells with a serial dilution of **vevorisertib trihydrochloride**. Include a vehicle-only control.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[10]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 solution to each well and incubate for 2-4 hours.[10][11][12]
- Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[10][11]
- Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[10][11]
- IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the absorbance against the drug concentration and fitting the data to a doseresponse curve.

In Vivo Tumor Models

Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, which more closely recapitulates the heterogeneity of human tumors.

General Protocol:

- Tumor Implantation: Surgically implant fresh patient tumor fragments subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[13][14]
- Tumor Growth and Passaging: Monitor mice for tumor growth. Once tumors reach a certain size (e.g., 1000-1500 mm³), they are excised, divided, and passaged into new cohorts of



mice.

- Treatment Studies: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer vevorisertib trihydrochloride or vehicle control according to the specified dosing regimen (e.g., daily oral gavage).[15]
- Tumor Measurement and Analysis: Measure tumor volume regularly (e.g., twice weekly) using calipers. At the end of the study, calculate tumor growth inhibition.[15]

Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma (HCC) Rat Model

This model mimics the development of human HCC that arises in the context of liver cirrhosis.

General Protocol:

- HCC Induction: Administer diethylnitrosamine (DEN) to rats (e.g., Sprague-Dawley or Wistar) via intraperitoneal injections (e.g., weekly for 14 weeks) to induce liver cirrhosis and HCC.[3] [4][5][16][17]
- Treatment Initiation: After the induction period, randomize the rats into treatment and control groups.
- Drug Administration: Treat the rats with **vevorisertib trihydrochloride**, alone or in combination with other agents, for a defined period (e.g., 6 weeks).[3][4][5]
- Monitoring and Endpoint Analysis: Monitor tumor progression using imaging techniques such as MRI. At the end of the treatment period, sacrifice the animals and collect liver tissues for histological and molecular analysis to assess tumor number, size, and changes in fibrosis.[3]
 [4][5]

Conclusion

The preclinical data for **vevorisertib trihydrochloride** strongly support its potent and selective inhibition of the AKT signaling pathway, leading to significant anti-tumor activity in both in vitro and in vivo models of various cancers. The quantitative data on its potency and efficacy, combined with the detailed experimental protocols provided in this guide, offer a valuable



resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this promising anti-cancer agent. Further investigation into predictive biomarkers and combination strategies will be crucial for its successful clinical development.

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